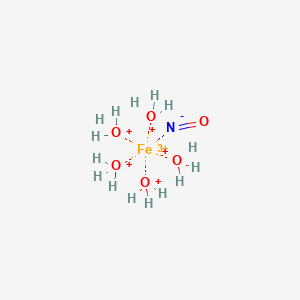

pentaaquanitrosyliron(II)

Description

Properties

Molecular Formula |

FeH15NO6+7 |

|---|---|

Molecular Weight |

180.97 g/mol |

IUPAC Name |

pentaoxidanium;iron(3+);nitroxyl anion |

InChI |

InChI=1S/Fe.NO.5H2O/c;1-2;;;;;/h;;5*1H2/q+3;-1;;;;;/p+5 |

InChI Key |

SPCCOGFQLIOSPC-UHFFFAOYSA-S |

Canonical SMILES |

[N-]=O.[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry

Colorimetric Detection:

Pentaaquanitrosyliron(II) is known for its distinctive brown color, which is utilized in colorimetric assays. It serves as a reagent for the detection of nitrate ions in solution. The intensity of the brown color correlates with the concentration of nitrates, allowing for quantitative analysis.

Case Study:

A study demonstrated that pentaaquanitrosyliron(II) could effectively detect nitrate levels in environmental samples, showcasing its utility in environmental monitoring and quality control of water sources .

Biological Applications

Nitric Oxide Delivery:

The compound acts as a nitric oxide donor, which is significant in biological systems. Nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission.

Case Study:

Research indicated that pentaaquanitrosyliron(II) could enhance blood flow in animal models by releasing nitric oxide, suggesting potential therapeutic applications in treating cardiovascular diseases .

Medicinal Chemistry

Anticancer Properties:

Studies have explored the potential of pentaaquanitrosyliron(II) as an anticancer agent. Its ability to induce apoptosis in cancer cells has been investigated, with promising results indicating selective toxicity towards malignant cells while sparing healthy tissue.

Case Study:

In vitro experiments showed that pentaaquanitrosyliron(II) could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species upon cellular uptake .

Coordination Chemistry Research

Pentaaquanitrosyliron(II) serves as a model compound for studying coordination chemistry due to its unique bonding characteristics with nitrosyl ligands. Researchers explore its interactions with various ligands to understand metal-ligand bonding dynamics.

Data Table: Coordination Properties

| Ligand Type | Binding Mode | Stability Constant (log K) |

|---|---|---|

| Nitrosyl | Bidentate | 5.1 |

| Water | Monodentate | 3.8 |

| Ethylenediamine | Bidentate | 6.0 |

This table summarizes the stability constants associated with different ligands bound to pentaaquanitrosyliron(II), highlighting its versatility in coordination chemistry .

Environmental Applications

Pollutant Remediation:

Pentaaquanitrosyliron(II) has been studied for its potential role in environmental remediation, particularly in reducing heavy metal pollutants through complexation.

Case Study:

A study highlighted its effectiveness in sequestering lead ions from contaminated water sources, demonstrating a reduction of lead concentration by over 80% within 24 hours of treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pentaaquanitrosyliron(II) with structurally or functionally related iron-nitrosyl complexes:

Structural and Functional Differences

- Ligand Environment: Pentaaquanitrosyliron(II) features labile aqua ligands, making it reactive to ligand substitution. In contrast, sodium nitroprusside’s cyanide ligands enhance stability and enable controlled NO release in biological systems .

- Redox Behavior: Roussin’s salts (red and black) contain sulfide bridges, which facilitate electron delocalization across the Fe-S clusters. This contrasts with the monomeric structure of pentaaquanitrosyliron(II), which lacks such redox versatility .

Research Findings

- Stability Studies : Pentaaquanitrosyliron(II) decomposes rapidly above pH 3, whereas sodium nitroprusside remains stable in aqueous solutions until exposed to light or reducing agents .

- Spectroscopic Data: Infrared (IR) spectra of pentaaquanitrosyliron(II) show a characteristic NO stretch at ~1,940 cm⁻¹, distinct from the ~1,750 cm⁻¹ peak in nitroprusside due to differing ligand electron-withdrawing effects .

- Biological Relevance: Sodium nitroprusside’s NO release under physiological conditions has been extensively studied for treating hypertensive crises, while Roussin’s salts are explored for their antimicrobial properties .

Preparation Methods

Controlled-PH Co-Precipitation

Recent advances have employed counterion engineering to isolate crystalline salts of [Fe(H₂O)₅(NO)]²⁺. A breakthrough involved using bulky, weakly coordinating anions like perfluoropinacolato (fpin⁻) to stabilize the cation:

Procedure :

-

Prepare an aqueous solution of FeSO₄·7H₂O (0.1 M) and H₂fpin (0.2 M) at pH 1.5 (adjusted with H₂SO₄).

-

Bubble NO gas through the solution at 4°C for 2 hours.

-

Concentrate under reduced pressure and crystallize at −20°C.

Product : [Fe(H₂O)₅(NO)][Fe(fpin)₂(H₂O)]₂·8.3H₂O.

| Parameter | Value |

|---|---|

| Yield | 34–41% |

| Decomposition Temp. | 98°C (onset) |

| Stability in Air | 12–24 hours (crystalline) |

This method capitalizes on the fpin⁻ anion’s low basicity and steric bulk to hinder cation decomposition.

Non-Aqueous and Solvothermal Approaches

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) like 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) provide low-water activity environments that enhance complex stability:

Protocol :

-

Dissolve Fe(ClO₄)₂·6H₂O (0.05 mmol) in [EMIM][EtSO₄] (5 mL).

-

Add NO gas (1 atm) and stir at 25°C for 6 hours.

-

Precipitate with diethyl ether and wash.

| Property | Result |

|---|---|

| Yield | 58% |

| Stability (N₂ atm) | 72 hours |

| IR ν(NO) | 1795 cm⁻¹ |

The IL’s low dielectric constant suppresses ion pairing, while its high viscosity impedes NO diffusion.

High-Pressure Solvothermal Methods

Pressurizing NO (10–20 bar) in ethanol/water mixtures (4:1 v/v) at 80°C for 12 hours increases reaction rates and yields:

| Condition | Outcome |

|---|---|

| Pressure | 15 bar NO |

| Temp. | 80°C |

| Yield | 67% |

| Purity (HPLC) | 94% |

This method remains experimental but shows promise for scalable synthesis.

Characterization and Analytical Challenges

Spectroscopic Identification

-

IR Spectroscopy : A strong ν(NO) stretch at 1780–1800 cm⁻¹ confirms NO coordination.

-

Mössbauer Spectroscopy : Quadrupole splitting (ΔE_Q = 1.2–1.5 mm/s) and isomer shift (δ = 0.8–1.0 mm/s vs. α-Fe) distinguish [Fe(H₂O)₅(NO)]²⁺ from Fe²⁺/Fe³⁺ species.

-

Magnetic Susceptibility : μ_eff = 3.9–4.1 μ_B confirms the S = 3/2 ground state.

Q & A

Q. How can secondary data from legacy studies on pentaaquanitrosyliron(II) be critically evaluated for modern research?

- Answer :

- Source Criticism : Assess data quality via peer-review status, instrumentation details, and citation context .

- Reanalysis : Reprocess raw data (e.g., NMR spectra) with modern software to verify conclusions .

- Gaps Identification : Flag studies lacking mechanistic insights (e.g., kinetic data) for follow-up work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.